beta-D-galactose

Carbohydrate chemistry Mutarotation Anomeric equilibrium

beta-D-galactose (CAS 105430-43-1) is the β-anomer of D-galactopyranose, a C-4 epimer of glucose belonging to the aldohexose class with molecular formula C₆H₁₂O₆ and a monoisotopic mass of 180.06339 Da. Distinguished from its α-anomer by the configuration at the anomeric center (C-1), beta-D-galactose has a defined specific rotation of +52.8° and is registered in authoritative databases including ChEBI (as a D-galactopyranose with β-configuration), KEGG COMPOUND (C00962), and the Human Metabolome Database (HMDB0003449).

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 105430-43-1
Cat. No. B009984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-galactose
CAS105430-43-1
Synonymssarcotoxin IIB
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-FPRJBGLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-galactose (CAS 105430-43-1): Anomeric Purity, Physicochemical Identity, and Procurement-Grade Characterization


beta-D-galactose (CAS 105430-43-1) is the β-anomer of D-galactopyranose, a C-4 epimer of glucose belonging to the aldohexose class with molecular formula C₆H₁₂O₆ and a monoisotopic mass of 180.06339 Da [1]. Distinguished from its α-anomer by the configuration at the anomeric center (C-1), beta-D-galactose has a defined specific rotation of +52.8° [2] and is registered in authoritative databases including ChEBI (as a D-galactopyranose with β-configuration), KEGG COMPOUND (C00962), and the Human Metabolome Database (HMDB0003449) [1][3]. It carries a formal role as an epitope and is recognized as a fundamental metabolite in the IEDB with curated experimental data from seven B cell assays [4].

Why Generic 'D-Galactose' Cannot Substitute for beta-D-Galactose (CAS 105430-43-1) in Anomer-Sensitive Workflows


Purchasing generic 'D-galactose' (typically CAS 59-23-4, the equilibrated mixture) introduces uncontrolled anomeric composition that critically undermines experiments where the β-configuration is functionally required. At equilibrium in aqueous solution at 20°C, D-galactose exists as only ~64% β-D-galactopyranose, with ~32% α-D-galactopyranose and ~4% furanose forms [1]. The two anomers exhibit profoundly different physical properties (specific rotation: β = +52.8° vs. α = +150.7°) [2] and non-redundant biological recognition: the Leloir pathway enzyme galactose mutarotase (EC 5.1.3.3) specifically converts β-D-galactose to α-D-galactose as an obligatory first metabolic step [3]; galactose transporters in yeast discriminate between anomers at the cell surface [4]; and galectins and β-galactoside-specific lectins require the β-anomeric linkage for binding [5]. The quantitative evidence below demonstrates exactly where and why anomeric identity matters.

Quantitative Differentiation Evidence for beta-D-Galactose (CAS 105430-43-1) versus Closest Analogs


Anomeric Equilibrium Distribution: beta-D-Galactopyranose Predominates at 64% in Aqueous Solution at 20°C

At equilibrium in aqueous solution at 20°C, the β-D-galactopyranose form constitutes 64% of total galactose species, compared to only 32% for the α-D-galactopyranose anomer, with β-D-galactofuranose (3%) and α-D-galactofuranose (1%) comprising the remainder [1]. This 2:1 β:α pyranose ratio is consistent with the equilibrium specific rotation of +80.2°, calculated from the pure anomer values of +52.8° (β) and +150.7° (α) [2]. For comparison, the glucose anomeric equilibrium at 20°C is approximately 36% α:64% β in water, meaning the β-preference magnitude is similar between glucose and galactose, but the absolute specific rotation values differ substantially, providing a quantitative handle for anomeric purity verification by polarimetry.

Carbohydrate chemistry Mutarotation Anomeric equilibrium

Enzymatic Gateway Specificity: beta-D-Galactose Is the Obligatory Substrate for Galactose Mutarotase (EC 5.1.3.3) in the Leloir Pathway

Galactose mutarotase (aldose 1-epimerase, EC 5.1.3.3) catalyzes the conversion of β-D-galactose to α-D-galactose as the first committed step of the Leloir pathway [1]. The α-anomer is then the exclusive substrate for galactokinase (EC 2.7.1.6), which phosphorylates α-D-galactose to α-D-galactose 1-phosphate [2]. Structural and kinetic studies of the Lactococcus lactis enzyme reveal that sugars sharing the same C-4 hydroxyl orientation as galactose (e.g., D-fucose, L-arabinose) bind with the C-1 hydroxyl oriented toward the catalytic general acid/base residue Glu-304, whereas sugars with the glucose-type C-4 hydroxyl configuration bind with the C-1 hydroxyl oriented toward Asp-243 [3]. This C-4-dependent binding mode directly distinguishes D-galactose (both anomers) from D-glucose at the active site, explaining why the mutarotase enzyme cannot functionally substitute glucose for galactose despite their structural similarity as C-4 epimers.

Galactose metabolism Leloir pathway Mutarotase

Yeast Galactose Transporter Anomer Discrimination: beta-D-Galactose as the Physiologically Transported Species

In the milk yeast Kluyveromyces lactis, the galactose transporter Hgt1p exhibits strict β-anomer specificity at the cell surface, excluding α-D-galactose from uptake [1]. A mutarotase-deficient (GAL10) mutant of K. lactis fails to grow on galactose as the sole carbon source because it cannot convert α-D-galactose to the β-anomer required for transport. Critically, this growth defect is rescued by heterologous expression of the Saccharomyces cerevisiae galactose transporter Gal2p, which does not discriminate between anomers, but not by overexpression of the native K. lactis Hgt1p [1]. At mutarotational equilibrium in the medium, the α:β ratio of galactose is approximately 36.5:63.5, meaning the β-selective transporter can access its substrate without enzymatic intervention, but the α-form remains unavailable [1]. This directly demonstrates that the anomeric identity of galactose is a functional determinant of bioavailability at the cellular level.

Membrane transport Yeast biology Anomer specificity

Lectin Histochemical Recognition: Terminal beta-D-Galactose Is Differentially Recognized by PNA vs. RCA I Lectins with Linkage-Specific Binding

Two widely used plant lectins — peanut agglutinin (PNA) and Ricinus communis agglutinin I (RCA I) — both have nominal specificity for terminal β-D-galactose residues, but exhibit fundamentally different glycan recognition profiles [1]. Histochemical competition experiments demonstrate that PNA staining is restricted to glycoconjugates bearing the terminal disaccharide Gal-(β1→3)-GalNAc, whereas RCA I reacts most strongly with glycoconjugates containing Gal-(β1→4)-GlcNAc and also stains sites rich in Gal-(β1→3)-GalNAc [1]. Unlabeled PNA fails to inhibit strong RCA I-HRP staining in tissues containing abundant Gal-(β1→4)-GlcNAc. This differential recognition illustrates that the β-anomeric configuration of galactose is necessary but not sufficient for lectin binding — the identity of the subterminal sugar and glycosidic linkage type co-determine recognition [1].

Glycobiology Lectin histochemistry Glycoconjugate analysis

Differential Insulinotropic Modulation: alpha-D-Galactose Pentaacetate Inhibits Glucose-Stimulated Insulin Release whereas beta-D-Galactose Pentaacetate Does Not

The pentaacetate esters of D-galactose anomers exhibit starkly divergent effects on insulin secretion from isolated rat pancreatic islets. At a concentration of 1.7 mM, α-D-galactose pentaacetate inhibits insulin release evoked by 8.3 mM D-glucose, whereas β-D-galactose pentaacetate does not inhibit glucose-stimulated insulin secretion at the same concentration [1]. Both anomers inhibit leucine-induced insulin release, but α-D-galactose pentaacetate acts to a greater extent than the β-anomer [2]. Furthermore, α-D-galactose pentaacetate markedly enhances the secretory response to unesterified D-galactose, while the β-form shows no such potentiation [1]. These findings demonstrate that the anomeric configuration of galactose esters is functionally decoded by the pancreatic islet receptor system postulated to be involved in nutrient sensing and insulin secretion modulation.

Pancreatic islet biology Insulin secretion Anomer-specific pharmacology

Glycosidase Substrate Selectivity: beta-D-Galactoside Hydrolysis by Pyrococcus furiosus CelB Shows 7.6% Relative Catalytic Efficiency versus beta-D-Glucoside

The hyperthermostable β-glycosidase CelB from Pyrococcus furiosus hydrolyzes both β-D-galactosides and β-D-glucosides but with profoundly different catalytic efficiencies. The enzyme's catalytic efficiency (kcat/Km) for 4-nitrophenyl β-D-galactopyranoside is only 7.6% of that measured for 4-nitrophenyl β-D-glucopyranoside [1]. This quantitative preference for the glucose epimer at the C-4 position mirrors the structural discrimination observed in galactose mutarotase and illustrates the general principle that glycosidases distinguish between these two C-4 epimers at the catalytic level. Notably, CelB cannot hydrolyze α-configured substrates at all, reinforcing the requirement for the β-anomeric configuration [1].

Glycosidase enzymology Substrate specificity Thermostable enzymes

Procurement-Relevant Application Scenarios for beta-D-Galactose (CAS 105430-43-1) Driven by Quantitative Evidence


In Vitro Reconstitution of the Leloir Pathway and Galactose Metabolism Assays

For biochemical reconstitution of the four-enzyme Leloir pathway (GALM, GALK1, GALT, GALE), pure β-D-galactose is the defined starting substrate. Galactose mutarotase (EC 5.1.3.3) specifically converts β-D-galactose to α-D-galactose, which is then the exclusive substrate for galactokinase (EC 2.7.1.6) [1]. Using generic equilibrated D-galactose introduces ~32% α-anomer that bypasses the mutarotase step, confounding kinetic measurements and metabolic flux calculations. Pure β-D-galactose enables true initial-velocity determination for mutarotase and ensures that downstream phosphorylation by galactokinase accurately reflects pathway flux from the β-anomer starting point.

Lectin and Galectin Binding Assays Requiring Defined beta-Galactoside Haptens

Galectins (e.g., galectin-1, galectin-3) and plant lectins (PNA, RCA I) exhibit specific recognition of terminal β-D-galactose residues in defined glycosidic linkage contexts [1][2]. Competitive binding assays, surface plasmon resonance (SPR) measurements, and histochemical staining protocols require β-D-galactose of certified anomeric purity for preparing hapten inhibitors, neoglycoconjugate probes, and positive control substrates. Contamination with the α-anomer — which is recognized by entirely different lectins such as Bandierea simplicifolia isolectin B4 — would introduce off-target binding signals and invalidate quantitative affinity measurements.

Yeast Metabolic Engineering and Galactose Utilization Studies

In yeasts such as Kluyveromyces lactis, the native galactose transporter Hgt1p discriminates between anomers, transporting β-D-galactose but excluding α-D-galactose at the cell surface [1]. Growth assays using mutarotase-deficient strains are exquisitely sensitive to the anomeric composition of the supplied galactose. Procurement of pure β-D-galactose ensures that growth phenotypes in GAL10 deletion mutants accurately reflect transporter specificity rather than being confounded by variable α-anomer content in the medium. This is critical for strain characterization, flux balance analysis, and metabolic engineering of galactose catabolic pathways.

Synthesis of Anomerically Pure Galactose Pentaacetate Esters for Insulin Secretion Pharmacology

The differential insulinotropic activity of α- versus β-D-galactose pentaacetate esters is well documented: at 1.7 mM, α-D-galactose pentaacetate inhibits glucose-stimulated insulin release from rat pancreatic islets, while β-D-galactose pentaacetate does not [1][2]. Synthesis of these probe molecules for structure-activity relationship (SAR) studies requires anomerically pure starting material. Using equilibrated D-galactose as the synthetic precursor would yield a mixed α/β pentaacetate product, confounding pharmacological interpretation. beta-D-Galactose (CAS 105430-43-1) with verified anomeric purity is therefore the required starting material for producing the β-specific ester.

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